Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
Description
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate (CAS: 1211587-42-6) is a piperidine-derived compound with a chlorosulfonylmethyl substituent. Its molecular formula is C₁₄H₁₈ClNO₄S, and it has a molecular weight of 331.82 g/mol . The compound is typically stored under an inert atmosphere at -20°C and is used as a synthetic intermediate, particularly in sulfonamide formation or cross-coupling reactions. Its chlorosulfonyl group confers high reactivity, enabling participation in nucleophilic substitution or sulfonation reactions. However, its toxicological profile remains understudied, necessitating cautious handling .
Properties
IUPAC Name |
benzyl 4-(chlorosulfonylmethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c15-21(18,19)11-13-6-8-16(9-7-13)14(17)20-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQRDARBUIIJCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174627 | |
| Record name | Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211587-42-6 | |
| Record name | Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211587-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 4-[(chlorosulfonyl)methyl]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101174627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate | |
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Preparation Methods
Step 1: Synthesis of 1-Benzylpiperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid is reacted with benzyl chloroformate under Schotten-Baumann conditions to form the Cbz-protected derivative. Typical conditions involve:
Step 2: Sulfonation and Chlorination
The methyl group at the 4-position is sulfonated using chlorosulfonic acid, followed by chlorination with phosphorus pentachloride (PCl₅):
Reaction Conditions :
| Parameter | Value |
|---|---|
| Sulfonating agent | ClSO₃H (2.5 equiv) |
| Temperature | 0°C (gradual warming to 25°C) |
| Chlorinating agent | PCl₅ (3.0 equiv) |
| Solvent | DCM or ClSO₃H (neat) |
| Yield | 65–78% |
Critical Considerations :
-
Excess PCl₅ ensures complete conversion of sulfonic acid to sulfonyl chloride.
-
Strict temperature control prevents decomposition of the sulfonyl chloride.
Route 2: Reductive Amination and Subsequent Functionalization
Adapting methodologies from piperidine carbamate syntheses, this route employs reductive amination to construct the piperidine core before introducing the sulfonyl chloride group.
Reductive Amination of 1-Benzylpiperidin-4-one
1-Benzylpiperidin-4-one undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:
Optimized Parameters :
Sulfonyl Chloride Installation
The amine intermediate is treated with chlorosulfonic acid in a controlled exothermic reaction:
Key Observations :
-
Solvent : Sulfolane or DCM (to moderate reactivity)
-
Temperature : -10°C to 0°C (prevents over-sulfonation)
Route 3: Direct Functionalization via Alkylation
A scalable one-pot method involves alkylation of 4-hydroxymethylpiperidine with benzyl chloroformate and subsequent sulfonation.
Alkylation and Carbamate Formation
4-Hydroxymethylpiperidine is alkylated using benzyl chloroformate in the presence of triethylamine (TEA):
Sulfonation and Chlorination
The hydroxymethyl group is converted to chlorosulfonylmethyl via a two-step oxidation-chlorination sequence:
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Oxidation : MnO₂ or Jones reagent oxidizes hydroxymethyl to carboxylic acid.
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Chlorination : Thionyl chloride (SOCl₂) converts the acid to acyl chloride, followed by treatment with NaSH and Cl₂ gas to install the sulfonyl chloride.
Challenges :
-
Over-oxidation risks require careful stoichiometry.
-
SOCl₂ handling demands inert atmosphere and anhydrous conditions.
Comparative Analysis of Synthetic Routes
The table below evaluates the three routes based on critical metrics:
| Route | Steps | Total Yield (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| 1 | 2 | 55–68 | High | PCl₅ toxicity, exotherms |
| 2 | 3 | 50–60 | Moderate | NaBH₃CN toxicity |
| 3 | 4 | 40–52 | Low | SOCl₂, Cl₂ gas hazards |
Route 1 is preferred for industrial-scale production due to fewer steps and higher yields, despite requiring stringent safety protocols for chlorosulfonic acid and PCl₅ .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The compound can be reduced to form different piperidine derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products
The major products formed from these reactions include sulfonamides, reduced piperidine derivatives, and sulfonic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Development
Antiviral Properties:
Recent studies indicate that compounds similar to Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate, particularly those containing piperidine and chlorosulfonyl groups, exhibit antiviral properties. For instance, N-benzyl 4,4-disubstituted piperidines have shown promise as inhibitors of the influenza virus H1N1 by targeting the hemagglutinin fusion peptide interaction. This mechanism involves specific interactions between the compound and viral proteins, suggesting a potential pathway for developing antiviral drugs against influenza and possibly other viral infections .
Antibacterial Activity:
The chlorosulfonyl group in this compound enhances its reactivity and potential as a precursor for synthesizing novel antibacterial agents. The unique structure allows for various chemical transformations that can lead to compounds with improved efficacy against bacterial pathogens.
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis due to its ability to participate in diverse chemical reactions. The presence of the chlorosulfonyl group facilitates nucleophilic substitution reactions, making it suitable for creating complex molecular architectures. This versatility is crucial for developing new materials and compounds in medicinal chemistry .
Chemical Transformations
The compound can undergo several chemical transformations that are essential for synthetic chemistry:
- Nucleophilic Substitution: The chlorosulfonyl moiety can be replaced by various nucleophiles, allowing the introduction of different functional groups.
- Formation of Sulfonamides: The chlorosulfonyl group can be converted into sulfonamides, which are valuable in medicinal chemistry for their antibacterial properties.
- Synthesis of Piperidine Derivatives: The piperidine ring can be modified to create a range of derivatives that may possess unique biological activities.
Case Study 1: Influenza Virus Inhibition
A study demonstrated that N-benzyl 4,4-disubstituted piperidines effectively inhibit the H1N1 influenza virus. The research highlighted the structural requirements for antiviral activity, emphasizing the importance of the benzyl group and specific substitutions on the piperidine ring .
Case Study 2: Antibacterial Agent Development
Research into similar compounds has shown that those with chlorosulfonyl groups exhibit significant antibacterial activity. This suggests that this compound could be explored further as a lead compound in developing new antibiotics.
Mechanism of Action
The mechanism of action of Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate involves its interaction with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying biological molecules and studying their functions .
Comparison with Similar Compounds
Substituted Piperidine Derivatives with Pyridyl Groups
Compounds :
- Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate
- Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate
Key Differences :
- Reactivity : The chlorosulfonyl group in the target compound enables sulfonamide bond formation, whereas pyridyl derivatives are tailored for aromatic interactions (e.g., hydrogen bonding in enzyme binding) .
- Solubility : Pyridyl derivatives may exhibit better aqueous solubility due to the polarizable nitrogen atom, unlike the hydrophobic chlorosulfonyl group.
Thioether-Linked Fluorophenylcarbamoyl Derivative
Compound : Benzyl 4-((5-(4-fluorophenylcarbamoyl)pyridin-2-ylthio)methyl)piperidine-1-carboxylate (Compound 16)
Key Differences :
- Synthetic Complexity : Compound 16 requires multi-step synthesis (e.g., thioether formation), whereas the target compound is a simpler intermediate.
Aminomethyl and Hydroxy-Substituted Derivatives
Compounds :
- Benzyl 4-(aminomethyl)piperidine-1-carboxylate hydrochloride
- Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate
Key Differences :
- Applications: The aminomethyl derivative is a precursor for peptide coupling, while the hydroxy-ethyl variant may serve as a chiral building block .
- Safety : The hydrochloride salt poses lower reactivity risks compared to the chlorosulfonyl group.
Piperidine Carboxylate Esters (Methyl/Ethyl)
Compounds :
- Methyl 1-benzylpiperidine-4-carboxylate
- Ethyl 1-benzylpiperidine-3-carboxylate
| Property | Target Compound (Chlorosulfonyl) | Methyl/Ethyl Esters |
|---|---|---|
| Molecular Formula | C₁₄H₁₈ClNO₄S | C₁₃H₁₇NO₂ (methyl) |
| Key Group | Chlorosulfonyl | Ester (-COOR) |
| Lipophilicity | High | Moderate (ester hydrolysis) |
Key Differences :
- Metabolic Stability : Ester derivatives are prone to hydrolysis in vivo, whereas the chlorosulfonyl group is more stable but reactive in synthetic conditions.
Biological Activity
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate (BCMP) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structural comparisons, and relevant research findings.
Chemical Structure and Properties
BCMP is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₈ClNO₄S
- Molecular Weight : 331.82 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring, a benzyl group, and a chlorosulfonyl methyl group, which contribute to its reactivity and potential interactions with biological macromolecules.
Synthesis
The synthesis of BCMP involves several steps typical for piperidine derivatives, which are essential in drug design. The general approach includes:
- Formation of the Piperidine Ring : Starting from appropriate precursors to form the piperidine structure.
- Substitution Reactions : Introducing the benzyl and chlorosulfonyl groups at specific positions on the piperidine ring.
- Carboxylation : Converting suitable intermediates to yield the final carboxylate form.
These synthetic routes allow for efficient production in laboratory settings, making BCMP accessible for further biological studies.
Anticancer Properties
Research indicates that BCMP and similar piperidine derivatives exhibit potential anticancer properties. Initial studies suggest that these compounds may interact with specific enzymes or receptors involved in cancer pathways. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells.
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| BCMP | MCF-7 | Not specified | |
| Similar Compound A | MCF-7 | 4.363 | |
| Similar Compound B | Bel-7402 | <10 |
While specific mechanisms of action for BCMP remain largely unexplored, preliminary findings suggest that it may modulate enzyme activity by binding to active sites or allosteric sites on target proteins. Further interaction studies are necessary to elucidate its binding affinities and detailed mechanisms.
Comparative Analysis with Related Compounds
BCMP shares structural similarities with other compounds that exhibit varying biological activities. The following table compares BCMP with structurally related compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylic acid | Contains a carboxylic acid instead of ester | More polar; potential for different biological activity |
| N-benzylpiperidine | Lacks sulfonyl group | Simpler structure; less reactive |
| 4-(Chlorosulfonyl)methylpiperidine | No benzyl substitution | Different reactivity profile |
This comparison highlights how BCMP's unique combination of functional groups enhances its reactivity and potential applications compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the interactions of BCMP with biological macromolecules. For example:
- Interaction Studies : Initial findings indicate that BCMP may bind effectively to certain enzymes, potentially altering their activity in metabolic pathways.
- Cytotoxicity Assessments : Various derivatives have shown promising results in terms of selective cytotoxicity against cancer cell lines, warranting further investigation into their therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate?
Methodological Answer: The synthesis typically involves introducing the chlorosulfonyl group to a piperidine precursor. A plausible route includes:
- Step 1: Reacting 4-(aminomethyl)piperidine-1-carboxylate derivatives with chlorosulfonic acid or sulfuryl chloride under controlled conditions to install the sulfonyl chloride moiety.
- Step 2: Protecting reactive sites (e.g., using benzyl chloroformate for amine protection) to avoid side reactions .
- Purification: Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended for isolating the pure product, as seen in analogous piperidine derivatives .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling: Use inert atmosphere (e.g., nitrogen glovebox) to prevent hydrolysis of the chlorosulfonyl group. Wear nitrile gloves, chemical goggles, and a lab coat, as sulfonyl chlorides are reactive and may cause severe skin/eye irritation .
- Storage: Store in a desiccator at 2–8°C under anhydrous conditions. Avoid exposure to moisture, light, or oxidizing agents, which could degrade the sulfonyl chloride functionality .
- Stability Monitoring: Periodically analyze purity via HPLC or NMR to detect hydrolysis products (e.g., sulfonic acids) .
Q. What spectroscopic techniques are optimal for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Key signals include the benzyl aromatic protons (δ 7.3–7.4 ppm), piperidine methylene groups (δ 1.2–3.5 ppm), and sulfonyl chloride resonance (if detectable in 13C) .
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ and isotopic patterns consistent with chlorine .
- IR Spectroscopy: Look for S=O stretches (~1350–1200 cm⁻¹) and C-Cl bonds (~600 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize hydrolysis during synthesis?
Methodological Answer:
- Solvent Choice: Use anhydrous dichloromethane or tetrahydrofuran (THF) with molecular sieves to scavenge moisture .
- Temperature Control: Perform reactions at 0–5°C to slow hydrolysis while allowing sufficient reactivity for sulfonation .
- Additives: Incorporate scavengers like triethylamine to neutralize HCl byproducts, reducing acid-catalyzed degradation .
- Kinetic Monitoring: Use in-situ FTIR or LC-MS to track reaction progress and adjust conditions dynamically .
Q. What are the potential side reactions when derivatizing the chlorosulfonyl group, and how can they be mitigated?
Methodological Answer:
- Common Side Reactions:
- Mitigation Strategies:
Q. How can computational modeling predict the reactivity of the chlorosulfonyl group?
Methodological Answer:
- DFT Calculations: Model the electrophilicity of the sulfur atom using Gaussian or ORCA software. Parameters like LUMO energy and Fukui indices predict susceptibility to nucleophilic attack .
- Molecular Dynamics (MD): Simulate solvent effects on hydrolysis rates in polar vs. non-polar environments .
- Docking Studies: Assess interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies for drug discovery .
Q. How should researchers address contradictory toxicity data in safety assessments?
Methodological Answer:
- Data Gaps: Many Safety Data Sheets (SDS) lack comprehensive toxicology data for this compound .
- Precautionary Measures: Assume high reactivity due to the chlorosulfonyl group. Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity as preliminary screens .
- Contradiction Resolution: Cross-reference analogous compounds (e.g., benzyl sulfonyl chlorides) with established toxicity profiles to infer risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
